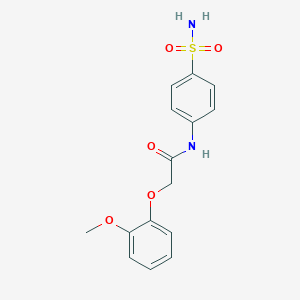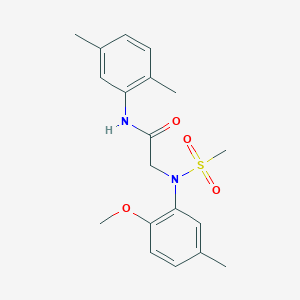
2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide, also known as MPSP, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide inhibits CA IX by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, which is essential for tumor growth and survival. The inhibition of CA IX by 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide results in a decrease in tumor pH, which leads to a reduction in tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide are mainly related to its inhibition of CA IX. Inhibition of CA IX results in a decrease in tumor pH, which leads to a reduction in tumor growth and metastasis. 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide has also been shown to induce apoptosis in cancer cells and reduce angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide in lab experiments are its potency and selectivity for CA IX. 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide has been shown to be a potent inhibitor of CA IX with an IC50 value of 0.1 μM. 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide has also been shown to be selective for CA IX over other carbonic anhydrase isoforms. The limitations of using 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide in lab experiments are its solubility and stability. 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide has low solubility in water, which can limit its use in certain experiments. 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide is also unstable in acidic conditions, which can affect its potency.
Orientations Futures
There are several future directions for the use of 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide in scientific research. One direction is the development of more potent and selective inhibitors of CA IX. Another direction is the use of 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide as a diagnostic tool for imaging of CA IX expression in tumors. 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide can also be used in combination with other cancer therapies to enhance their efficacy. Finally, the use of 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide in clinical trials for the treatment of cancer is a promising future direction.
Méthodes De Synthèse
The synthesis method of 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide involves the reaction of 2-methoxyphenol with chloroacetyl chloride to obtain 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to obtain 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide. The purity of the compound can be checked using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Applications De Recherche Scientifique
2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide has been extensively used in scientific research as a potent inhibitor of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in various cancers, including renal cell carcinoma, breast cancer, and lung cancer. Inhibition of CA IX has been shown to reduce tumor growth and metastasis. 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide has also been used as a fluorescent probe for imaging of CA IX expression in tumors.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-13-4-2-3-5-14(13)22-10-15(18)17-11-6-8-12(9-7-11)23(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBNEIJZWUQUDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411550.png)
![N-benzyl-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B411551.png)
![N-(2,5-dimethoxyphenyl)-2-[4-isopropyl(methylsulfonyl)anilino]acetamide](/img/structure/B411554.png)
![N-benzyl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411556.png)
![N-(4-iodophenyl)-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B411557.png)
![2-[3-chloro-4-methyl(methylsulfonyl)anilino]-N-(2-ethylphenyl)acetamide](/img/structure/B411558.png)
![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411560.png)

![2-[2-methoxy-5-methyl(phenylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B411563.png)
![N-(3-bromophenyl)-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411566.png)
![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B411568.png)
![N-allyl-2-[(methylsulfonyl)-4-phenoxyanilino]acetamide](/img/structure/B411570.png)
![N-(2,6-dimethylphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411571.png)